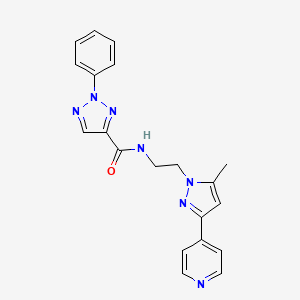
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N7O and its molecular weight is 373.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a triazole moiety linked to a pyrazole and pyridine, which is essential for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.
Biological Activity Overview
Recent studies have explored the compound's activity against various biological targets, including enzymes and receptors. Key findings include:
- Phosphodiesterase Inhibition : The compound exhibits significant inhibitory activity against phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways. PDE inhibitors have therapeutic applications in treating conditions such as depression and anxiety .
- Anti-inflammatory Properties : In vitro studies indicate that this compound may possess anti-inflammatory effects, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- PDE Inhibition : The compound binds to the active site of PDEs, leading to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various physiological processes.
- Receptor Modulation : It has been shown to act as a positive allosteric modulator at certain receptors, enhancing their activity in the presence of endogenous ligands .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Study | Biological Target | Activity | Reference |
|---|---|---|---|
| Study 1 | PDE10A | IC50 = 20 nM | |
| Study 2 | TNF-alpha | Inhibition by 50% at 10 µM | |
| Study 3 | Muscarinic Receptors | PAM with log α = 1.5 |
Detailed Findings
- Pharmacological Evaluation : A study demonstrated that the compound significantly reduced hyperlocomotion in animal models (ED50 = 2.0 mg/kg), suggesting potential for treating anxiety disorders .
- In Vitro Studies : Research showed that at concentrations above 10 µM, the compound effectively inhibited TNF-alpha production in macrophages, indicating anti-inflammatory potential .
- Structure–Activity Relationship (SAR) : Investigations into related pyrazole derivatives revealed that modifications at the triazole position could enhance or diminish biological activity, underscoring the importance of structural configuration for efficacy .
Eigenschaften
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-15-13-18(16-7-9-21-10-8-16)24-26(15)12-11-22-20(28)19-14-23-27(25-19)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNRWMFBXNHYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














